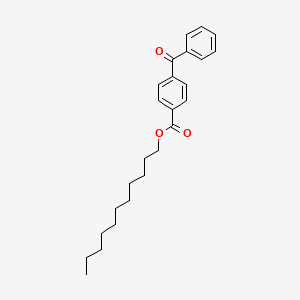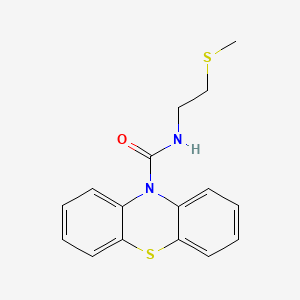![molecular formula C2Cl2F4Se2 B14641115 Bis[chloro(difluoro)methyl]diselane CAS No. 54393-43-0](/img/structure/B14641115.png)
Bis[chloro(difluoro)methyl]diselane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[chloro(difluoro)methyl]diselane is a chemical compound that contains selenium and fluorine atoms. It is known for its unique chemical properties and potential applications in various fields of scientific research. The compound’s structure includes two selenium atoms bonded to chloro(difluoro)methyl groups, making it an interesting subject for study in organoselenium chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[chloro(difluoro)methyl]diselane typically involves the reaction of selenium compounds with chloro(difluoro)methyl reagents. One common method is the reaction of selenium dichloride with difluoromethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and other advanced chemical engineering techniques can also be employed to produce the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[chloro(difluoro)methyl]diselane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state selenium compounds.
Reduction: It can be reduced to form lower oxidation state selenium compounds.
Substitution: The chloro(difluoro)methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce selenium dioxide, while reduction reactions may yield elemental selenium. Substitution reactions can lead to the formation of various organoselenium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bis[chloro(difluoro)methyl]diselane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its potential therapeutic applications.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for various diseases, including cancer and neurodegenerative disorders.
Industry: this compound is used in the development of advanced materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of bis[chloro(difluoro)methyl]diselane involves its interaction with molecular targets and pathways in biological systems. The compound’s selenium atoms can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The difluoromethyl groups may also contribute to the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[dichloro(fluoro)methyl]diselane: Similar in structure but with different halogen atoms.
Bis[chloro(difluoro)methyl]selenide: Contains selenium but with different bonding arrangements.
Difluoromethyl selenides: Compounds with similar functional groups but different overall structures.
Uniqueness
Bis[chloro(difluoro)methyl]diselane is unique due to its specific combination of selenium and difluoromethyl groups, which impart distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
54393-43-0 |
|---|---|
Molekularformel |
C2Cl2F4Se2 |
Molekulargewicht |
328.9 g/mol |
IUPAC-Name |
chloro-[[chloro(difluoro)methyl]diselanyl]-difluoromethane |
InChI |
InChI=1S/C2Cl2F4Se2/c3-1(5,6)9-10-2(4,7)8 |
InChI-Schlüssel |
OFDNVDUVDBIQKH-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(Cl)[Se][Se]C(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


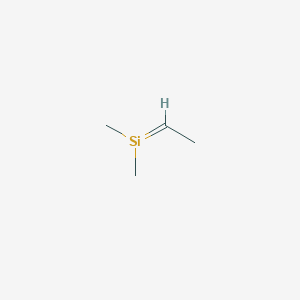

![2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene](/img/structure/B14641061.png)

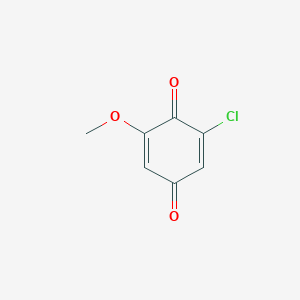

![Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro-](/img/structure/B14641080.png)
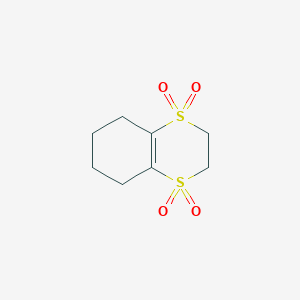
![3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14641092.png)

![1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl-](/img/structure/B14641098.png)
